molecular formula C7H13N B13157319 (But-3-yn-2-yl)(propyl)amine

(But-3-yn-2-yl)(propyl)amine

Katalognummer: B13157319
Molekulargewicht: 111.18 g/mol
InChI-Schlüssel: BEZJWQPWQUCIIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(But-3-yn-2-yl)(propyl)amine is an organic compound with the molecular formula C₇H₁₃N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is of interest due to its unique structure, which includes both a propyl group and a but-3-yn-2-yl group attached to the nitrogen atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-yn-2-yl)(propyl)amine can be achieved through various methods. One common approach involves the reaction of propargylamine with propyl halides under basic conditions. This method typically requires a solvent such as ethanol and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Another method involves the reductive amination of but-3-yn-2-one with propylamine in the presence of a reducing agent such as sodium borohydride. This reaction is typically carried out in an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

On an industrial scale, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

(But-3-yn-2-yl)(propyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the triple bond in the but-3-yn-2-yl group to a double or single bond, forming alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Halogenated compounds like alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include alkenes, alkanes, oximes, nitriles, and various substituted amines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(But-3-yn-2-yl)(propyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of (But-3-yn-2-yl)(propyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propargylamine: Similar in structure but lacks the propyl group.

    Propylamine: Similar in structure but lacks the but-3-yn-2-yl group.

    But-3-yn-2-amine: Similar in structure but lacks the propyl group.

Uniqueness

(But-3-yn-2-yl)(propyl)amine is unique due to the presence of both a propyl group and a but-3-yn-2-yl group attached to the nitrogen atom

Eigenschaften

Molekularformel

C7H13N

Molekulargewicht

111.18 g/mol

IUPAC-Name

N-propylbut-3-yn-2-amine

InChI

InChI=1S/C7H13N/c1-4-6-8-7(3)5-2/h2,7-8H,4,6H2,1,3H3

InChI-Schlüssel

BEZJWQPWQUCIIS-UHFFFAOYSA-N

Kanonische SMILES

CCCNC(C)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.